3-Amino-3-(3,5-dimethylphenyl)propanenitrile

Description

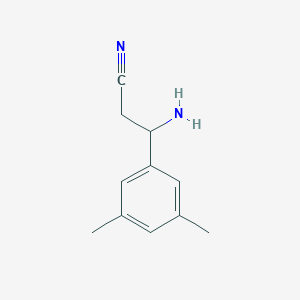

3-Amino-3-(3,5-dimethylphenyl)propanenitrile (CAS: 36034-62-5) is a nitrile-containing organic compound with the molecular formula C₁₁H₁₄N₂ and a molecular weight of 174.24 g/mol . Its structure features a propanenitrile backbone substituted with an amino group and a 3,5-dimethylphenyl ring. The 3,5-dimethylphenyl group consists of two methyl substituents in the meta positions of the aromatic ring, which may influence electronic properties, lipophilicity, and steric interactions. This compound is listed under synonyms such as 3-((3,5-Dimethylphenyl)amino)propanenitrile and β-(3,5-Dimethylanilino)propionitrile .

Properties

IUPAC Name |

3-amino-3-(3,5-dimethylphenyl)propanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2/c1-8-5-9(2)7-10(6-8)11(13)3-4-12/h5-7,11H,3,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEFKFTAICBLCCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(CC#N)N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(3,5-dimethylphenyl)propanenitrile typically involves the reaction of 3,5-dimethylbenzyl cyanide with ammonia or an amine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures a steady supply of the compound for various applications .

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(3,5-dimethylphenyl)propanenitrile undergoes several types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.

Reduction: The nitrile group can be reduced to form primary amines.

Substitution: The phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.

Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).

Major Products Formed

Oxidation: Nitro or nitroso derivatives.

Reduction: Primary amines.

Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

3-Amino-3-(3,5-dimethylphenyl)propanenitrile has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-3-(3,5-dimethylphenyl)propanenitrile involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Table 1: Key Structural Features and Substituent Effects

Key Observations:

Substituent Position and Electronic Effects: The 3,5-dimethylphenyl group in the target compound and its analogs (Table 1) enhances lipophilicity, as seen in N-(3,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide, which showed strong photosynthetic electron transport (PET) inhibition due to optimal lipophilicity and electron-withdrawing substituents .

Functional Group Influence :

- Nitrile Group : While the target compound’s nitrile group may participate in hydrogen bonding or dipole interactions, its role in biological systems remains less characterized compared to carboxamide or trichloroacetamide analogs. For example, the carboxamide group in N-(3,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide facilitates PET inhibition via interactions with photosystem II .

- Trichloroacetamide : The trichloroacetamide group in N-(3,5-dimethylphenyl)-2,2,2-trichloro-acetamide introduces steric bulk and electron-withdrawing properties, influencing crystal packing and solid-state geometry .

Applications and Performance :

- PET Inhibition : N-(3,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide demonstrated potent PET inhibition (IC₅₀ ~10 µM), outperforming analogs with ortho-substituents, emphasizing the importance of meta-substitution for activity .

- OLED Emitters : The 3,5-dimethylphenyl group in PXZ-Mes3B contributed to high external quantum efficiency (22.8%) in organic light-emitting diodes, showcasing its utility in electronic materials .

Substituent-Driven Property Modulations

Table 2: Substituent Effects on Key Properties

Key Insights:

- Meta-Substitution : Meta-substituted dimethyl groups (as in the target compound) optimize steric and electronic effects for binding in biological systems (e.g., PET inhibition ) or material science applications (e.g., OLEDs ).

- Lipophilicity vs. Reactivity : While methyl groups enhance lipophilicity, nitro or chloro substituents can improve binding affinity or stability in specific environments. For instance, trichloroacetamide derivatives exhibit distinct solid-state geometries due to halogen interactions .

Biological Activity

3-Amino-3-(3,5-dimethylphenyl)propanenitrile is an organic compound notable for its unique structure, which includes an amino group and a nitrile group attached to a propanenitrile backbone, along with a 3,5-dimethylphenyl substituent. This compound has drawn attention in medicinal chemistry due to its potential biological activities and therapeutic applications. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Structure and Composition

The molecular formula of this compound is C12H16N2. Its structure can be represented as follows:

Functional Groups

- Amino Group : Enhances hydrogen bonding capabilities, potentially increasing interaction with biological targets.

- Nitrile Group : Contributes to the compound's reactivity and may influence its pharmacological properties.

Preliminary studies indicate that this compound may interact with specific biological targets, influencing pathways related to cell signaling and metabolism. The presence of the amino group allows for enhanced interactions with various biomolecules, which is crucial for its potential therapeutic applications.

Interaction Studies

Research has focused on the compound's binding affinity with enzymes and receptors. These studies aim to elucidate its mechanism of action and assess its potential role in modulating biological pathways. Understanding these interactions is vital for evaluating its therapeutic potential and safety profile in medicinal applications.

Case Studies

- Antitumor Activity : In chick chorioallantoic membrane assays, compounds structurally similar to this compound have demonstrated significant inhibition of angiogenesis and tumor growth. These findings suggest that this class of compounds may possess anticancer properties .

- Metabolic Pathway Modulation : A study exploring the effects of similar compounds on metabolic pathways indicated that this compound could potentially influence glucose metabolism through modulation of key enzymes involved in glycolysis.

Toxicological Profile

Toxicity studies have shown that compounds in the same chemical class exhibit low acute toxicity levels in animal models. For instance, no acute toxicity was observed in Kunming mice at doses up to 2000 mg/kg for structurally related compounds . This suggests a favorable safety profile for further development.

Comparative Analysis

To better understand the uniqueness of this compound, a comparative analysis with similar compounds is presented below:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 3-Amino-3-(2,3-dimethylphenyl)propanenitrile | C12H16N2 | Different dimethyl substitution pattern on the phenyl ring |

| 4-Amino-4-(4-methoxyphenyl)butyronitrile | C12H16N2O | Features a methoxy group on a different aromatic ring |

| 3-Amino-3-(4-methoxy-2-methylphenyl)propanenitrile | C13H17N2O | Contains methoxy substitution on the phenyl ring |

The structural differences among these compounds may significantly influence their biological activities and therapeutic potentials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.